Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound. Its structure suggests it belongs to the class of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A plausible synthetic route might include:
Starting Material: Begin with a naphthalene derivative.
Functionalization: Introduce the isobutyl group through Friedel-Crafts alkylation.
Oxidation: Oxidize the naphthalene ring to introduce the ketone functionality.
Esterification: React the resulting compound with methyl oxalyl chloride to form the ester.
Industrial Production Methods
Industrial production would likely involve similar steps but optimized for scale, including:
- Use of catalysts to increase yield.
- Continuous flow reactors for better control over reaction conditions.
- Purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine
Pharmaceuticals: Possible precursor for drug development.
Industry
Materials Science: Utilized in the creation of specialized polymers or materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
Enzyme Inhibition: If used in biology, it might inhibit specific enzymes by binding to their active sites.
Pharmacodynamics: In medicine, it could interact with cellular receptors or pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthoic acid.
Isobutyl Ketones: Compounds like isobutyl methyl ketone.
Uniqueness
Structural Complexity: The combination of naphthalene and isobutyl groups with an ester functionality makes it unique.
Versatility: Its structure allows for diverse chemical modifications, making it versatile for various applications.
Properties
CAS No. |
2055841-18-2 |
---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 2-[6-(2-methylpropyl)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2-oxoacetate |
InChI |
InChI=1S/C17H20O4/c1-10(2)8-11-4-6-13-12(9-11)5-7-14(15(13)18)16(19)17(20)21-3/h4,6,9-10,14H,5,7-8H2,1-3H3 |
InChI Key |
GWIWERDNHUAOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.